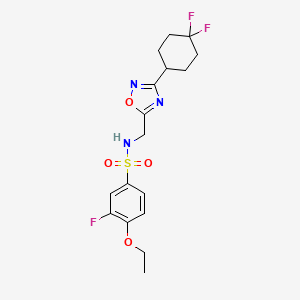

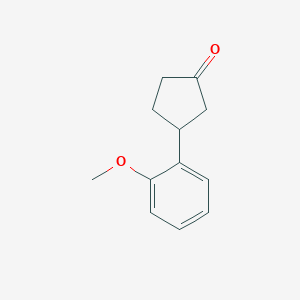

![molecular formula C9H11N2NaO2 B2846887 Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate CAS No. 2197055-33-5](/img/structure/B2846887.png)

Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate” is a derivative of pyridine . Pyridine derivatives are of interest because they are more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Molecular Structure Analysis

The molecular structure of “Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate” likely includes a pyridine ring, which is a five-membered ring with one nitrogen atom . The presence of the dimethylamino group (NMe2) contributes to the basicity of the molecule .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been utilized in the synthesis and characterization of new bis(2-pyridylthio)acetate ligands and related organotin(IV) complexes. These complexes were synthesized using reactions between SnRnCl4−n acceptors and the sodium bis(2-pyridylthio)acetate ligand, showcasing its utility in organometallic chemistry (Benetollo et al., 2005).

Catalytic Applications

- The compound has found use as a catalyst in analytical acylations by acetic anhydride, significantly enhancing the efficiency of hydroxy group determinations in various compounds. This catalytic activity underscores its importance in analytical chemistry (Connors & Albert, 1973).

- It has also been employed as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, highlighting its versatility and efficiency in organic synthesis processes (Liu et al., 2014).

Structural Studies

- Research involving 3-Dimethylaminopropyl chalcogenolate complexes of palladium(II) has contributed to the understanding of complex structures and their synthesis, where the sodium salt of the compound played a role in the formation of these complexes (Dey et al., 2006).

Optical and Electronic Properties

- Investigations into the molecular quadratic hyperpolarizabilities of donor/acceptor-substituted trans-Tetraammineruthenium(II) complexes revealed significant findings in the field of materials science, particularly concerning optical and electronic properties (Coe et al., 1997).

Propiedades

IUPAC Name |

sodium;2-[4-(dimethylamino)pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.Na/c1-11(2)8-3-4-10-7(5-8)6-9(12)13;/h3-5H,6H2,1-2H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWSWJURZORHBU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine](/img/structure/B2846807.png)

![2-[(1-Tert-butylpyrazol-4-YL)amino]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2846808.png)

![(1-(4-fluorophenyl)cyclopropyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2846812.png)

![8-[((3Z,1E)-2-methyl-4-phenyl-1-azabuta-1,3-dienyl)amino]-3-methyl-7-prop-2-en yl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2846815.png)

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2846816.png)

![Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride](/img/structure/B2846822.png)